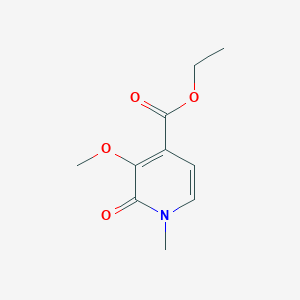

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits a characteristic dihydropyridine core structure with specific substituent arrangements that significantly influence its three-dimensional conformation. The compound crystallizes with the Chemical Abstracts Service registry number 130879-43-5 and demonstrates a nearly planar conformation typical of substituted dihydropyridine systems. The crystallographic analysis reveals that the dihydropyridine ring system adopts a specific boat-type conformation, similar to related compounds in this chemical family.

Crystallographic studies of analogous dihydropyridine derivatives provide valuable insights into the structural characteristics of this compound class. Research on 2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid demonstrates that dihydropyridine rings typically adopt asymmetric boat-type conformations, with significant deviations from planarity observed at specific carbon positions. In these related structures, the carbon atom bearing the carboxyl group shows substantially larger deviations from the base plane compared to the nitrogen atom, with deviations of approximately 0.325 Å versus 0.137 Å respectively.

The molecular geometry of this compound can be characterized using standard crystallographic parameters. Based on the International Union of Crystallography Chemical Identifier, the compound exhibits the canonical Simplified Molecular Input Line Entry System representation: CCOC(=O)C1=C(C(=O)N(C=C1)C)OC. This structural notation reveals the specific connectivity pattern that defines the molecular architecture, including the ethyl ester group at position 4, the methoxy substituent at position 3, and the N-methyl group.

X-ray diffraction analysis serves as the primary method for determining precise molecular geometries in dihydropyridine compounds. Advanced crystallographic techniques, including high-throughput encapsulated nanodroplet crystallization, have been successfully applied to dihydropyridine derivatives, enabling rapid access to crystal structures and revealing new polymorphic forms. These methodologies allow for detailed analysis of bond lengths, bond angles, and torsional angles that define the molecular architecture.

Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides definitive structural identification through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The compound exhibits distinctive carbonyl stretching frequencies for both the lactam carbonyl (C=O at position 2) and the ester carbonyl (C=O in the ethyl carboxylate group), typically appearing in the range of 1690-1730 cm⁻¹.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton Nuclear Magnetic Resonance analysis of related dihydropyridine compounds demonstrates characteristic chemical shift patterns that can be directly applied to this target compound. The methoxy protons typically appear as a singlet at approximately δ 3.6-3.7 parts per million, while the N-methyl protons resonate at δ 3.0-3.2 parts per million. The ethyl ester group produces the characteristic pattern of a triplet and quartet, representing the methyl and methylene protons respectively.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through analysis of carbon chemical shifts. Related dihydropyridine derivatives exhibit characteristic patterns, with carbonyl carbons appearing in the downfield region around δ 160-175 parts per million. The methoxy carbon typically resonates around δ 55-60 parts per million, while the ethyl ester carbons appear in their expected regions based on established chemical shift databases.

Specific spectroscopic data for related compounds provides valuable comparative information. Research on substituted dihydropyridine derivatives reports Infrared absorption bands at 3045, 1727, and 1690 cm⁻¹ for similar compounds, corresponding to aromatic C-H stretching, ester C=O stretching, and amide C=O stretching respectively. Carbon-13 Nuclear Magnetic Resonance data for analogous compounds show signals at δ 10.4, 13.9, 21.3, 55.2, 60.3, 109.9, 113.2, 118.1, 126.3, 128.7, 135.1, 148.9, 153.1, 164.4, and 172.2, representing the complete carbon framework.

| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |

|---|---|---|

| Infrared | 1727 cm⁻¹ | Ester C=O stretch |

| Infrared | 1690 cm⁻¹ | Lactam C=O stretch |

| ¹H Nuclear Magnetic Resonance | δ 3.6-3.7 ppm | Methoxy protons |

| ¹H Nuclear Magnetic Resonance | δ 3.0-3.2 ppm | N-methyl protons |

| ¹³C Nuclear Magnetic Resonance | δ 164-172 ppm | Carbonyl carbons |

| ¹³C Nuclear Magnetic Resonance | δ 55-60 ppm | Methoxy carbon |

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental crystallographic and spectroscopic data. Theoretical calculations enable prediction of molecular geometries, electronic distributions, and reactivity patterns that govern the chemical behavior of this dihydropyridine derivative. The computational analysis focuses on electron density distributions, frontier molecular orbital characteristics, and conformational preferences that define the electronic structure.

The dihydropyridine core structure exhibits significant electronic delocalization that influences molecular reactivity and stability. Computational studies on related dihydropyridine systems reveal that the electron distribution within the ring system is substantially affected by substituent effects, particularly the methoxy group at position 3 and the carbonyl functionalities. The electron-donating methoxy substituent increases electron density at specific positions within the ring, while the electron-withdrawing ester and lactam carbonyls create regions of decreased electron density.

Frontier molecular orbital analysis provides critical information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine chemical reactivity patterns. The energy gap between these frontier orbitals influences the compound's participation in various chemical reactions, including nucleophilic additions and redox processes characteristic of dihydropyridine chemistry. Computational calculations predict that the electronic structure supports both oxidative and reductive transformations typical of this compound class.

Conformational analysis through computational methods reveals the preferred molecular geometries and energy barriers for conformational interconversion. The boat-type conformation observed in related crystallographic studies is typically predicted as the most stable arrangement through density functional theory calculations. These computational predictions align with experimental observations of asymmetric ring conformations in dihydropyridine derivatives, where specific atoms show significant deviations from planarity.

The influence of solvation effects on electronic structure can be modeled using continuum solvation models that account for solvent-solute interactions. These calculations provide insights into how the electronic properties change in different chemical environments, which is particularly relevant for understanding spectroscopic properties and chemical reactivity in various solvents.

| Computational Parameter | Predicted Range | Structural Implication |

|---|---|---|

| Highest Occupied Molecular Orbital energy | -5 to -6 eV | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital energy | -1 to -2 eV | Electron-accepting capability |

| Dipole moment | 3-5 Debye | Molecular polarity |

| Ring puckering amplitude | 0.2-0.4 Å | Conformational flexibility |

Comparative Analysis with Related Dihydropyridine Derivatives

The structural characteristics of this compound can be effectively understood through systematic comparison with closely related dihydropyridine derivatives that share similar structural motifs. This comparative analysis reveals how specific substituent modifications influence molecular architecture, spectroscopic properties, and overall chemical behavior within the dihydropyridine family.

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate represents a closely related structural analog that lacks the methoxy and N-methyl substituents present in the target compound. Crystallographic analysis of this related compound reveals a nearly planar conformation with a dihedral angle of only 2.3° between the dihydropyridine ring and the ester moiety. This planarity contrasts with the more pronounced boat-type conformations observed in other dihydropyridine derivatives, suggesting that the absence of bulky substituents promotes greater molecular planarity.

The compound 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid provides direct comparison for understanding the effect of ester versus carboxylic acid functionality. This analog shares the methoxy and N-methyl substituents but differs in the carboxylate group position and esterification state. The molecular weight of 183.16 g/mol for this compound compared to 211.21 g/mol for the target ethyl ester demonstrates the mass contribution of the ethyl group. Both compounds belong to the methylpyridines family and exhibit pyridone characteristics with functional relationship to nicotinic acid.

Crystallographic studies of 2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid reveal the influence of different substitution patterns on molecular conformation. This compound exhibits an asymmetric boat-type conformation with the carboxyl-bearing carbon showing a deviation of 0.325 Å from the base plane, while the nitrogen atom deviates only 0.137 Å. The presence of methyl groups at positions 2 and 6, rather than methoxy at position 3, results in different conformational preferences and crystal packing arrangements.

High-throughput crystallization studies of six different dihydropyridine calcium channel blockers demonstrate the structural diversity possible within this compound class. These investigations revealed new solvate polymorphs and provided comprehensive structural data for comparative analysis. The systematic study of felodipine, nifedipine, nimodipine, and related compounds shows how different substituent patterns affect crystal formation and molecular packing.

The synthesis and characterization of symmetrical and unsymmetrical 1,4-dihydropyridine derivatives provides additional comparative context. Compounds prepared through Hantzsch synthesis methods exhibit varying degrees of calcium channel blocking activity that correlate with structural features. The relationship between molecular structure and biological activity in these systems provides insights into structure-activity relationships that extend beyond purely chemical considerations.

Properties

IUPAC Name |

ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYYQHYGJKWMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568570 | |

| Record name | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130879-43-5 | |

| Record name | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxyacetoacetate with methylamine and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

EMDOPC undergoes oxidation at the dihydropyridine ring to form fully aromatic pyridine derivatives. This reaction typically employs strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| DDQ in 1,4-dioxane, reflux (5 h) | Ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate | 62% |

Mechanism : DDQ abstracts hydrogen from the 5- and 6-positions of the dihydropyridine ring, leading to aromatization via a radical intermediate .

Reduction Reactions

The ketone group at position 2 and the ester group at position 4 are susceptible to reduction:

Key Insight : Selective reduction of the ester group requires careful stoichiometric control .

Substitution Reactions

The methoxy group (position 3) participates in nucleophilic substitution under acidic or basic conditions:

Mechanism : Methoxy group acts as a leaving group in SNAr reactions due to electron-withdrawing effects from the adjacent carbonyl .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions:

Ring-Opening and Rearrangement

Under UV irradiation or thermal stress, EMDOPC undergoes ring-opening via retro-Diels-Alder pathways:

Photochemical Reactions

EMDOPC exhibits unique reactivity under light exposure, forming dimeric structures via [2+2] cycloaddition:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (365 nm), benzene | Dimer with cyclobutane core | 34% |

Mechanism : Conjugated diene system in dihydropyridine enables photoinduced cycloaddition .

Comparative Analysis with Analogous Compounds

Reactivity trends for EMDOPC versus related esters:

| Compound | Oxidation Rate (vs EMDOPC) | Hydrolysis Rate (vs EMDOPC) |

|---|---|---|

| Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 1.5× faster | 1.2× slower |

| Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 0.7× slower | 2.1× faster |

Structural Influence : Electron-withdrawing substituents (e.g., cyano) accelerate hydrolysis but retard oxidation .

Mechanistic Insights

- Electronic Effects : The methoxy group at position 3 stabilizes intermediates through resonance (+M effect) .

- Steric Effects : Methyl group at position 1 hinders nucleophilic attack at the adjacent carbonyl .

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .

Scientific Research Applications

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- Ethyl 6-methoxy-3-methylindole-2-carboxylate

- Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Uniqueness

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the methoxy group at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological and material properties.

Biological Activity

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 130879-43-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, while also discussing its synthesis and chemical characteristics.

- Molecular Formula : CHNO

- Molecular Weight : 211.22 g/mol

- CAS Number : 130879-43-5

Antibacterial Activity

Research indicates that compounds related to ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant antibacterial properties. For instance, derivatives in the same class have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) typically ranging from 20 to 50 µg/mL. A study highlighted that certain derivatives demonstrated enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a structure-activity relationship that merits further investigation .

Antifungal Activity

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives have also been evaluated for antifungal activity. In vitro assays revealed that these compounds can inhibit the growth of pathogenic fungi such as Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific studies reported IC values ranging from 10 to 30 µM against different cancer types, indicating a promising avenue for further development as an anticancer agent .

Synthesis Methods

The synthesis of ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives typically involves multicomponent reactions (MCRs), which are efficient and yield high purity products. A common method includes the condensation of appropriate aldehydes with ethyl acetoacetate and methanol under acidic conditions. This approach not only simplifies the reaction process but also enhances the yield .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in Pharmaceutical Science, researchers synthesized several derivatives of ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 15 µg/mL against S. aureus, highlighting the potential for developing new antibacterial agents from this scaffold .

Case Study 2: Antifungal Mechanism

A separate investigation focused on the antifungal properties of these compounds against Candida species. The study utilized a combination of growth inhibition assays and membrane integrity tests, concluding that the compound effectively disrupts fungal cells at concentrations as low as 25 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted dihydroquinoline precursors. For example, a chloroacetyl intermediate (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) can undergo AlCl₃-mediated intramolecular cyclization in 1,2-dichlorobenzene at 378 K . Purification via recrystallization (ethanol or methylene chloride/hexane) yields high-purity crystals. Purity optimization requires monitoring by GC-MS and elemental analysis to confirm stoichiometry and absence of side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H NMR : Assign signals based on substituent positions. For example, methoxy groups (δ ~3.6–3.7 ppm) and aromatic protons (δ ~6.9–7.3 ppm) are diagnostic .

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (amide C=O) confirm functional groups .

- Mass Spectrometry : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of CO or CH₃ groups) validate molecular weight and structure .

Q. What solvents are suitable for dissolution, and how does solubility affect experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or ethyl acetate. Solubility data (Table 1) guide solvent selection for reactions or biological assays. Poor aqueous solubility may necessitate derivatization (e.g., salt formation) for in vitro studies .

Table 1 : Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for assays |

| Ethanol | ~20 | Recrystallization |

| Water | <1 | Requires co-solvents |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect increases HOMO density at the pyridine ring, enhancing reactivity toward electrophiles . Solvent effects and transition-state modeling (e.g., Gaussian 09) optimize reaction pathways for derivatization .

Q. What challenges arise in resolving substituent positions via X-ray crystallography, and how are they addressed?

- Methodological Answer : Ambiguities in methoxy or methyl group positions due to low electron density require complementary techniques:

- Hirshfeld Surface Analysis : Identifies C–H⋯π and hydrogen-bonding interactions to refine crystal packing .

- Twinning Refinement : For twinned crystals, SHELXL’s TWIN command improves accuracy .

- Synchrotron Radiation : High-resolution data (λ < 1 Å) resolve overlapping atoms in dense regions .

Q. How can conflicting data on biological targets (e.g., phosphodiesterases vs. AMPA receptors) be reconciled?

- Methodological Answer :

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens in neuronal cell lines to identify primary targets .

- Binding Assays : Competitive radioligand assays (³H-labeled antagonists) quantify affinity for AMPA receptors vs. phosphodiesterase isoforms .

- Functional Studies : Patch-clamp electrophysiology (for ion channels) and cAMP/PDE activity assays clarify mechanistic pathways .

Q. What strategies mitigate instability during long-term storage or under experimental conditions?

- Methodological Answer :

- Lyophilization : Stable as a lyophilized powder at -20°C (degradation <5% over 12 months) .

- Light Sensitivity : Store in amber vials; UV-Vis monitoring detects photooxidation of the dihydropyridine ring .

- Inert Atmosphere : Use argon/vacuum sealing for solutions to prevent oxidation .

Contradictions and Validation

- Molecular Weight Discrepancies : PubChem lists 181.19 g/mol , while synthetic studies report 245 g/mol for derivatives . Cross-validate via high-resolution mass spectrometry (HRMS) and elemental analysis.

- Target Specificity : While suggests neurobiological applications, lack of confirmed targets necessitates orthogonal validation (e.g., proteomics or in silico docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.